Sinomenin

Übersicht

Beschreibung

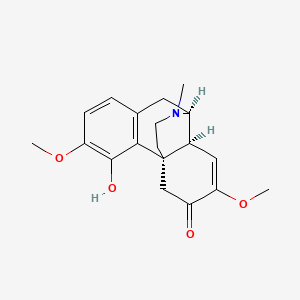

Sinomenine, also known as cocculine, is an alkaloid found in the root of the climbing plant Sinomenium acutum, native to Japan and China . The plant is traditionally used in herbal medicine in these countries for rheumatism and arthritis . Sinomenine is a morphinan derivative, related to opioids such as levorphanol and the non-opioid cough suppressant dextromethorphan .

Synthesis Analysis

Sinomenine has been the subject of extensive research to improve its anti-inflammatory activity. A series of novel sinomenine derivatives were designed and synthesized . The reaction sites can be classified into four categories based on functional groups—aromatic ring (A-ring), benzylic position (B-ring), enone (C-ring), and trialkylamine (D-ring) .

Molecular Structure Analysis

Sinomenine is a tetracyclic alkaloid . It has a molecular formula of C19H23NO4 and a molar mass of 329.396 g·mol −1 .

Chemical Reactions Analysis

Sinomenine has been extensively studied for its structural modifications to improve its biological activities . The reaction sites can be classified into four categories based on functional groups—aromatic ring (A-ring), benzylic position (B-ring), enone (C-ring), and trialkylamine (D-ring) .

Physical And Chemical Properties Analysis

Sinomenine is a tetracyclic alkaloid that is extracted from the traditional Chinese medicine sinomenium acutum . It has a molecular formula of C19H23NO4 and a molar mass of 329.396 g·mol −1 .

Wissenschaftliche Forschungsanwendungen

Antikrebs-Eigenschaften

Forschungen zeigen, dass Sinomenin die Tumorinvasion und Metastasierung durch Hemmung der CXCR4- und STAT3-Phosphorylierung eindämmen kann. Es reguliert auch MMP-2/-9, VEGF, RANKL und CD147 herunter, was die Invasion und Metastasierung von Osteosarkomen hemmt und die Angiogenese in menschlichen Nabelschnurvenen-Endothelzellen (HUVEC) behindert .

Kardio-zerebrovaskuläre Krankheitsbehandlung

This compound induziert die Apoptose von Makrophagen durch Aktivierung von ERK zur Hochregulierung von p27 und dem pro-apoptotischen Faktor Bax. Die Überexpression von p27 kann den Zellzyklusfortschritt blockieren und die Apoptose induzieren, was bei der Behandlung von Herz-Kreislauf-Erkrankungen von Vorteil ist .

Synthetische Strategien für Derivate

Die Synthese von this compound-Derivaten ist ein aktives Forschungsfeld. Zukünftige Perspektiven umfassen this compoundähnliche Derivate und neuartige späte Funktionalisierungen, die möglicherweise auf this compound anwendbar sind .

Arzneimittel-Abgabesysteme

This compound wird als krankheitsmodifizierendes Antirheumatikum verwendet, insbesondere bei der Behandlung von rheumatoider Arthritis. Neuere Fortschritte in der Arzneimittelabgabe für this compound zielen darauf ab, seine therapeutische Wirksamkeit zu verbessern .

Analgetische Wirkungen

Als Alkaloid, das aus Sinomenium acutum isoliert wurde, zeigt this compound starke analgetische Wirkungen, die in verschiedenen therapeutischen Anwendungen genutzt werden .

Entzündungshemmende Anwendungen

Es wurde gezeigt, dass this compound die Aktivierung des TLR/NF-κB-Signalwegs unterdrückt, der an Entzündungsreaktionen beteiligt ist. Es reguliert die Expression von TLR4, MyD88 und NF-κBp65 herunter, was zu einer Abnahme von proinflammatorischen Zytokinen und einer Reduzierung der Darmentzündung führt .

Wirkmechanismus

Target of Action

Sinomenine, an isoquinoline alkaloid extracted from the roots and stems of Sinomenium acutum, has been found to interact with several targets . These include IL6R , DAMGO , FLT1 , endomorphin-2 , and IL6ST . It also interacts with STAT3 , EGFR , PTGS2 , and JAK1 . These targets play crucial roles in various biological activities, including antitumor, anti-inflammation, neuroprotection, and immunosuppressive properties .

Mode of Action

Sinomenine binds with and activates all the retrieved protein targets . It inhibitsEndomorphin-2 and IL6ST . It also inhibits NF-κB activation to attenuate arthritis through α7nAChR . Furthermore, sinomenine promotes the translocation of CRYAB into the nuclear, thereby enhancing the targeting of CRYAB to inhibit STAT3 .

Biochemical Pathways

Sinomenine affects several biochemical pathways. It primarily affects the PI3K/Akt/mTOR , NF-κB , MAPK , and JAK/STAT signaling pathways . These pathways are involved in a broad spectrum of pharmacological effects, including antitumor, anti-inflammation, neuroprotection, and immunosuppressive properties . It also affects the Nrf2 signaling pathway .

Pharmacokinetics

It has been found that a portion of sinomenine accumulates in the ankle joint tissue, suggesting that sinomenine could target sites of inflammation . More research is needed to fully understand the ADME properties of sinomenine and their impact on its bioavailability.

Result of Action

Sinomenine has a broad spectrum of pharmacological effects. It is notably effective against breast, lung, liver, and prostate cancers . It also manifests anti-inflammatory and analgesic effects . In addition, it plays a significant role in cardiovascular and cerebrovascular protection, as well as organ protection . At the cellular level, sinomenine inhibits the proliferation of cells and induces apoptosis .

Action Environment

The action of sinomenine can be influenced by various environmental factors. For example, the chemical reactivity and less sterically hindered environment of the tetrasubstituted aromatic ring of sinomenine make it a considerable site for modifications . .

Safety and Hazards

Zukünftige Richtungen

The future prospects of sinomenine involve the synthesis of sinomenine derivatives from sinomenine-like derivatives and by some novel late-stage functionalizations, which can be potentially applicable to sinomenine . There is also potential for sinomenine-related compounds in clinical applications and the development of medications derived from natural products .

Eigenschaften

IUPAC Name |

(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYYVPJSBIVGPH-QHRIQVFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6080-33-7 (hydrochloride salt) | |

| Record name | Sinomenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00871595 | |

| Record name | 4-Hydroxy-3,7-dimethoxy-17-methyl-7,8-didehydromorphinan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115-53-7 | |

| Record name | Sinomenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinomenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinomenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxy-3,7-dimethoxy-17-methyl-7,8-didehydromorphinan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9α,13α,14α)-7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methylmorphinan-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINOMENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63LT81K70N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

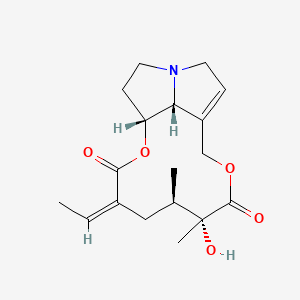

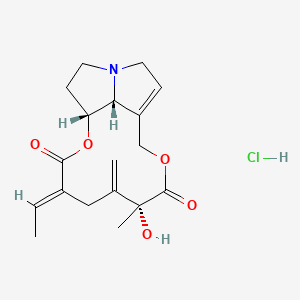

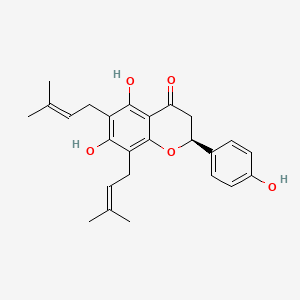

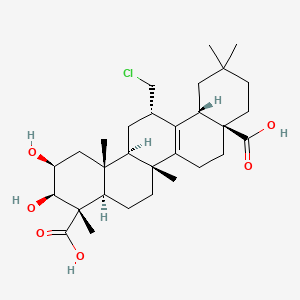

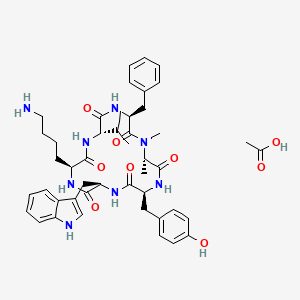

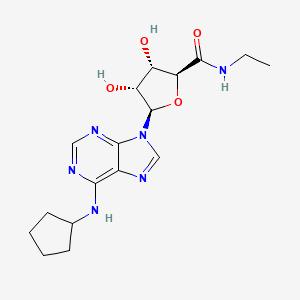

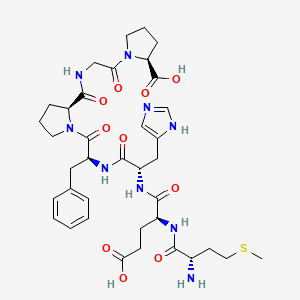

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

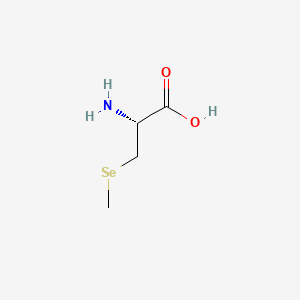

![3-[(3-Aminopropyl)selanyl]-l-alanine](/img/structure/B1681722.png)

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)